Tris(3-bromophenyl)phosphine oxide
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Overview
Description
Tris(3-bromophenyl)phosphine oxide is an organophosphorus compound characterized by a phosphorus atom bonded to three 3-bromophenyl groups and an oxide group. This compound is notable for its unique structure, which provides both electronic and steric influences important in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tris(3-bromophenyl)phosphine oxide typically involves the reaction of 3-bromophenylmagnesium bromide with phosphorus trichloride, followed by oxidation. The reaction conditions often include the use of an inert atmosphere and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. This involves the use of industrial-grade reagents and equipment to maintain the purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: Tris(3-bromophenyl)phosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alkoxides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides with higher oxidation states, while substitution reactions can produce a variety of functionalized phosphine oxides .
Scientific Research Applications
Tris(3-bromophenyl)phosphine oxide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which tris(3-bromophenyl)phosphine oxide exerts its effects involves its interaction with metal centers. The electron-withdrawing bromine groups modify the electronic environment around the phosphorus atom, enhancing the stability and reactivity of the metal complexes formed. This interaction is crucial in catalytic processes, where the compound acts as a ligand to facilitate various chemical transformations .
Comparison with Similar Compounds
- Tris(4-bromophenyl)phosphine oxide
- Tris(2-bromophenyl)phosphine oxide
- Tris(3-chlorophenyl)phosphine oxide
Comparison: Tris(3-bromophenyl)phosphine oxide is unique due to the position of the bromine atoms on the phenyl rings, which significantly influences its electronic properties and reactivity. Compared to its analogs, such as tris(4-bromophenyl)phosphine oxide, the 3-bromophenyl configuration provides a different steric and electronic environment, making it more suitable for specific catalytic applications .
Properties
IUPAC Name |
1-bis(3-bromophenyl)phosphoryl-3-bromobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Br3OP/c19-13-4-1-7-16(10-13)23(22,17-8-2-5-14(20)11-17)18-9-3-6-15(21)12-18/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSUTVUULXWQIEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)P(=O)(C2=CC(=CC=C2)Br)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Br3OP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38019-09-9 |
Source
|
Record name | Tris(3-bromophenyl)phosphine Oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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